Tetrakis(tert-dodecylthio)-p-benzoquinone
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Overview
Description
Tetrakis(tert-dodecylthio)-p-benzoquinone: is a complex organic compound characterized by the presence of four tert-dodecylthio groups attached to a p-benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-dodecylthio)-p-benzoquinone typically involves the reaction of p-benzoquinone with tert-dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
p-Benzoquinone+4tert-Dodecylthiol→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(tert-dodecylthio)-p-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The tert-dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with new functional groups replacing the tert-dodecylthio groups.
Scientific Research Applications
Chemistry: Tetrakis(tert-dodecylthio)-p-benzoquinone is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and therapeutic applications, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as an additive in materials science, including the development of polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Tetrakis(tert-dodecylthio)-p-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Tetrakis(tert-butylthio)-p-benzoquinone
- Tetrakis(tert-octylthio)-p-benzoquinone
- Tetrakis(tert-decylthio)-p-benzoquinone
Comparison: Tetrakis(tert-dodecylthio)-p-benzoquinone is unique due to the presence of tert-dodecylthio groups, which impart distinct chemical and physical properties compared to similar compounds with shorter or longer alkyl chains
Properties
CAS No. |
52341-37-4 |
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Molecular Formula |
C54H100O2S4 |
Molecular Weight |
909.6 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(2-methylundecan-2-ylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C54H100O2S4/c1-13-17-21-25-29-33-37-41-51(5,6)57-47-45(55)49(59-53(9,10)43-39-35-31-27-23-19-15-3)50(60-54(11,12)44-40-36-32-28-24-20-16-4)46(56)48(47)58-52(7,8)42-38-34-30-26-22-18-14-2/h13-44H2,1-12H3 |
InChI Key |
YCHIUOKVRFFMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SC1=C(C(=O)C(=C(C1=O)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
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